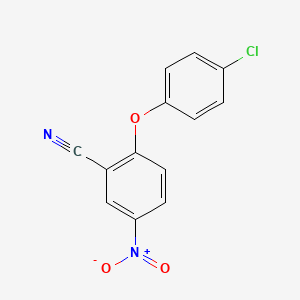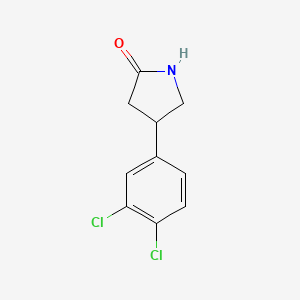
5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione is an organic compound with the molecular formula C11H11FN2O2. This compound is part of the imidazolidinedione family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione typically involves the reaction of 4-fluoroaniline with dimethylmalonic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, followed by cyclization to form the imidazolidinedione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazolidinedione ring to an imidazolidine ring.
Substitution: Halogenation and nitration reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.
Major Products Formed
Oxidation: N-oxides of the imidazolidinedione.
Reduction: Imidazolidine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticonvulsant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyl-3-(4-Fluorophenyl)-cyclohex-2-en-1-one: Shares a similar fluorophenyl group but differs in the core structure.
Fluorobenzoylcyclohexane-1,3-diones: Contains a fluorobenzoyl group and is used in similar synthetic applications.
Uniqueness
5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione is unique due to its imidazolidinedione core, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
70974-19-5 |
|---|---|
Formule moléculaire |
C11H11FN2O2 |
Poids moléculaire |
222.22 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H11FN2O2/c1-11(2)9(15)14(10(16)13-11)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H,13,16) |
Clé InChI |
MEWNGQIQNAAQCA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C(=O)N1)C2=CC=C(C=C2)F)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,7-Dihydroxyspiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B8774165.png)




![4-imidazo[1,2-a]pyridin-8-ylPhenol](/img/structure/B8774185.png)


![5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B8774196.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)-, methyl ester](/img/structure/B8774198.png)
![6,8-Dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B8774203.png)

![2-Pyridinecarboxamide, 4-amino-5-cyano-6-ethoxy-N-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B8774224.png)
![4-[Hydroxy(phenyl)methyl]benzoic acid](/img/structure/B8774225.png)
